molecular formula C17H19NO2S2 B11627134 (5Z)-3-cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11627134
M. Wt: 333.5 g/mol
InChI Key: XAXOEAIHQDRXOH-PTNGSMBKSA-N
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Description

(5Z)-3-cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyclohexyl group, and a methoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with cyclohexylamine, followed by cyclization with thioglycolic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The final product is obtained after purification through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone ring and methoxybenzylidene moiety. These interactions may lead to the modulation of biological pathways involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-phenyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-cyclohexyl-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-cyclohexyl-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-3-cyclohexyl-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the methoxybenzylidene moiety differentiates it from other thiazolidinone derivatives, potentially leading to unique interactions with biological targets and distinct reactivity patterns in chemical reactions.

Properties

Molecular Formula

C17H19NO2S2

Molecular Weight

333.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H19NO2S2/c1-20-14-10-6-5-7-12(14)11-15-16(19)18(17(21)22-15)13-8-3-2-4-9-13/h5-7,10-11,13H,2-4,8-9H2,1H3/b15-11-

InChI Key

XAXOEAIHQDRXOH-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3CCCCC3

Origin of Product

United States

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